molecular formula C11H12O3 B2539770 4-(3-Methyloxetan-3-yl)benzoic acid CAS No. 1315567-78-2

4-(3-Methyloxetan-3-yl)benzoic acid

Cat. No.: B2539770
CAS No.: 1315567-78-2
M. Wt: 192.214
InChI Key: BLUZXLDFYTYRSO-UHFFFAOYSA-N
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Description

4-(3-Methyloxetan-3-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃. It is characterized by the presence of a benzoic acid moiety substituted with a 3-methyloxetane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxetan-3-yl)benzoic acid typically involves the reaction of 3-(4-bromophenyl)-3-methyloxetane with carbon dioxide. In a typical procedure, 3-(4-bromophenyl)-3-methyloxetane is dissolved in tetrahydrofuran (THF) and cooled to -78°C using a dry ice-acetone bath.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the oxetane ring or the benzoic acid moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic ring .

Scientific Research Applications

4-(3-Methyloxetan-3-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3-Methyloxetan-3-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The oxetane ring and benzoic acid moiety can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-3-oxetanyl)benzoic acid
  • 4-(1-methylcyclobutyl)benzoic acid

Uniqueness

4-(3-Methyloxetan-3-yl)benzoic acid is unique due to the presence of the 3-methyloxetane group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(3-methyloxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(6-14-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUZXLDFYTYRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315567-78-2
Record name 4-(3-METHYLOXETAN-3-YL)BENZOIC ACID
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